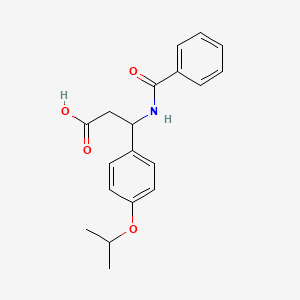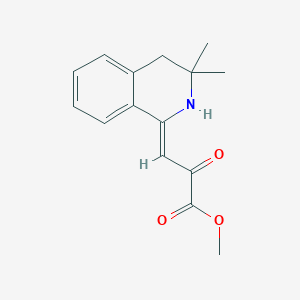![molecular formula C19H27NO4 B4299304 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299304.png)
3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid
説明
3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid, also known as CPP-115, is a novel GABA aminotransferase inhibitor. GABA aminotransferase is an enzyme that breaks down GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on neuronal activity.
作用機序
3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid acts by inhibiting GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid increases the levels of GABA, which can lead to increased inhibition of neuronal activity. This can have a variety of effects on brain function, depending on the specific brain regions and circuits involved.
Biochemical and Physiological Effects
3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid has been shown to increase GABA levels in the brain, which can lead to a variety of biochemical and physiological effects. For example, increased GABA levels can lead to decreased neuronal activity in certain brain regions, which can result in sedation, anxiolysis, and anticonvulsant effects. Additionally, increased GABA levels can lead to increased inhibition of dopamine release in the brain, which may contribute to the reduction in cocaine self-administration observed in animal studies.
実験室実験の利点と制限
One advantage of using 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid in lab experiments is its specificity for GABA aminotransferase inhibition. This allows researchers to selectively manipulate GABA levels in the brain without affecting other neurotransmitter systems. Additionally, 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid has been shown to be safe and well-tolerated in animal studies, which makes it a promising candidate for further clinical development.
One limitation of using 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to animals or to use it in certain experimental paradigms. Additionally, the effects of 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid on GABA levels may vary depending on the specific brain regions and circuits involved, which can complicate the interpretation of experimental results.
将来の方向性
For research on 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid include identifying its therapeutic applications, elucidating its mechanisms of action, and developing new compounds with greater potency and selectivity.
科学的研究の応用
3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid has been extensively studied in preclinical models of various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. Additionally, 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid has been investigated as a potential treatment for cocaine addiction, as it can reduce cocaine self-administration in rats. These findings suggest that 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid may have potential therapeutic applications for a variety of disorders.
特性
IUPAC Name |
3-(cyclohexanecarbonylamino)-3-(4-propan-2-yloxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-13(2)24-16-10-8-14(9-11-16)17(12-18(21)22)20-19(23)15-6-4-3-5-7-15/h8-11,13,15,17H,3-7,12H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCHVBHBDLYYGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-fluorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299225.png)
![3-[(4-tert-butylbenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299233.png)
![3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299245.png)
![2-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4299262.png)
![ethyl 2-[(1H-benzimidazol-2-ylthio)methyl]-6-bromo-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B4299266.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B4299270.png)

![3-(4-isopropoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid](/img/structure/B4299280.png)
![3-[(3-bromobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299285.png)

![3-[(2-fluorobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299298.png)

![2-[1-benzyl-4-(1-benzyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B4299327.png)
![3-(4-isopropoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid](/img/structure/B4299336.png)